molecular formula C2F4I2 B1220659 1,2-Diiodotetrafluoroethane CAS No. 354-65-4

1,2-Diiodotetrafluoroethane

Cat. No.: B1220659
CAS No.: 354-65-4
M. Wt: 353.82 g/mol
InChI Key: NZXVPCQHQVWOFD-UHFFFAOYSA-N
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Description

1,2-Diiodotetrafluoroethane is an organic compound with the molecular formula C2F4I2. It is a colorless liquid at room temperature and has a distinctive, pungent odor. This compound is known for its chemical inertness and stability under normal conditions. It is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons .

Biochemical Analysis

Biochemical Properties

1,2-Diiodotetrafluoroethane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons and the subsequent biochemical transformations .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photolysis, leading to the formation of reactive intermediates that can further interact with cellular components. These temporal changes can result in varying degrees of cellular responses depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with respiratory irritation and other toxicological effects in animal studies. Understanding the dosage-dependent effects is crucial for determining safe and effective use in various applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or other molecules to increase its water solubility and facilitate excretion. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the bioavailability and overall effects of this compound in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or nucleus. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its specific sites of action. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Preparation Methods

1,2-Diiodotetrafluoroethane can be synthesized through various methods. One notable method involves the pyrolysis of waste polytetrafluoroethylene (PTFE) to generate tetrafluoroethylene, which is then reacted with iodine. The reaction parameters include a temperature range of 500–550°C and a pressure of 2 kPa for the pyrolysis step, yielding tetrafluoroethylene with a 95% efficiency. The subsequent reaction with iodine is carried out at 150–160°C and 12 atm pressure, achieving a 98% conversion of iodine .

Chemical Reactions Analysis

1,2-Diiodotetrafluoroethane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include iodine and nitrogen-containing nucleophiles. The major products formed from these reactions are tetrafluoroethylene and various amides.

Scientific Research Applications

1,2-Diiodotetrafluoroethane is primarily used as an intermediate in organic chemical synthesis. It serves as a precursor for the synthesis of various fluorine-containing compounds, which are valuable in multiple fields:

Comparison with Similar Compounds

1,2-Diiodotetrafluoroethane can be compared with other similar compounds, such as:

  • 1,2-Dibromotetrafluoroethane
  • 1,2-Dichlorotetrafluoroethane
  • 1,2-Difluorotetrafluoroethane

These compounds share similar structures but differ in their halogen substituents. The presence of iodine atoms in this compound makes it unique due to the specific reactivity and stability conferred by the larger iodine atoms compared to bromine, chlorine, or fluorine .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1,2-diiodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXVPCQHQVWOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073165
Record name 1,2-Diiodotetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

354-65-4
Record name 1,2-Diiodotetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-1,2-diiodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diiodotetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrafluoro-1,2-diiodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1,2,2-TETRAFLUORO-1,2-DIIODOETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z13I2WELK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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